Cas no 1260836-13-2 (ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-butyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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- インチ: 1S/C16H18FNO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3
- InChIKey: XPFRSAPKGWVDQU-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C2=C(C=C(F)C=C2)C(=O)C(C(OCC)=O)=C1
じっけんとくせい
- 密度みつど: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 400.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 1.56±0.70(Predicted)
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-4245-10μmol |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-10mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-3mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-25mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-20μmol |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-2μmol |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-30mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-5mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-2mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6782-4245-4mg |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
1260836-13-2 | 4mg |
$66.0 | 2023-09-07 |
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateに関する追加情報
Introduction to Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 1260836-13-2)
Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, identified by its CAS number 1260836-13-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of a fluoro substituent and the carboxylate ester group in its molecular structure contributes to its unique chemical properties and potential therapeutic applications.
The< strong>Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate molecule exhibits a complex arrangement of functional groups, including an ester linkage and a fluoro atom, which are known to influence its pharmacokinetic behavior and biological interactions. The< strong>fluoro substituent, in particular, is widely recognized for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature makes it a valuable component in the design of novel therapeutic agents targeting various diseases.
In recent years, there has been a growing interest in quinoline derivatives due to their demonstrated efficacy against a range of pathogens and diseases. The< strong>Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential role in combating infectious diseases, particularly those caused by resistant bacterial strains. Preliminary studies suggest that this compound may interfere with essential bacterial metabolic pathways, thereby exhibiting antibacterial properties.
The structural features of< strong>Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate also make it a promising candidate for further development in the field of anticancer research. Quinoline derivatives have shown promise in inhibiting the growth of cancer cells by targeting specific enzymes and signaling pathways involved in tumor progression. The< strong>fluoro substituent is believed to enhance the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes.
Moreover, the< strong>Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been explored for its anti-inflammatory properties. Chronic inflammation is a key factor in the pathogenesis of many diseases, including cardiovascular disorders and autoimmune conditions. By modulating inflammatory responses, this compound may offer a novel approach to managing such conditions.
The synthesis of< strong>Ethyl 1-butyl-6-fluoro-4-o x o -1 , 4 -dihydroquinoline -3 -carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial in characterizing the compound's molecular structure and verifying its identity.
In conclusion, the< strong>Ethyl 1-but yl -6 -fluoro -4 -oxo -1 , 4 -dihydroquinoline -3 -carbox ylate represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and functional groups make it a versatile compound for drug discovery and development. As research continues to uncover new insights into its biological activities, it is expected that this compound will play an increasingly important role in modern medicine.
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